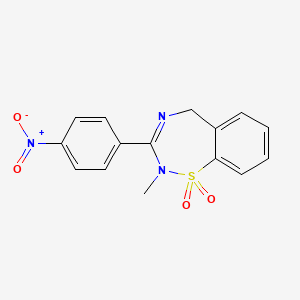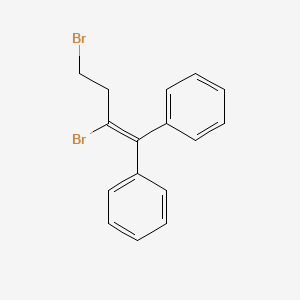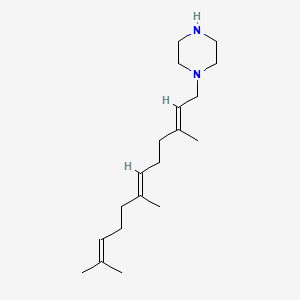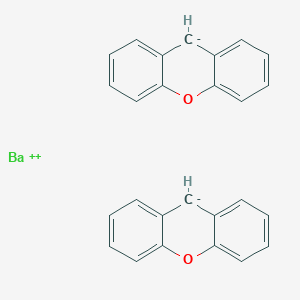
Phosphonic acid, (1-piperidinylmethyl)-, dibutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (1-piperidinylmethyl)-, dibutyl ester is an organophosphorus compound with the molecular formula C13H28NO3P. This compound is characterized by the presence of a phosphonic acid ester group and a piperidinylmethyl group. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-piperidinylmethyl)-, dibutyl ester typically involves the reaction of piperidine with dibutyl phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme can be represented as follows:
[ \text{Piperidine} + \text{Dibutyl phosphite} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction temperatures and pressures are common in industrial settings to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (1-piperidinylmethyl)-, dibutyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding phosphonic acid.
Substitution: The piperidinylmethyl group can participate in substitution reactions with suitable electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Hydrolysis: Formation of phosphonic acid and butanol.
Substitution: Formation of substituted phosphonic acid esters.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (1-piperidinylmethyl)-, dibutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antibacterial or antiviral agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phosphonic acid, (1-piperidinylmethyl)-, dibutyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The phosphonic acid group can participate in hydrogen bonding and electrostatic interactions, while the piperidinylmethyl group can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, (1-piperidinylmethyl)-, diethyl ester
- Phosphonic acid, (1-piperidinylmethyl)-, dimethyl ester
- Phosphonic acid, (1-piperidinylmethyl)-, diphenyl ester
Uniqueness
Phosphonic acid, (1-piperidinylmethyl)-, dibutyl ester is unique due to its specific ester groups and the presence of the piperidinylmethyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
51770-59-3 |
|---|---|
Molekularformel |
C14H30NO3P |
Molekulargewicht |
291.37 g/mol |
IUPAC-Name |
1-(dibutoxyphosphorylmethyl)piperidine |
InChI |
InChI=1S/C14H30NO3P/c1-3-5-12-17-19(16,18-13-6-4-2)14-15-10-8-7-9-11-15/h3-14H2,1-2H3 |
InChI-Schlüssel |
MUGPDOWXASATHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(CN1CCCCC1)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1',4',5-Trihydroxy-3',7-dimethyl[2,2'-binaphthalene]-1,4,5',8'-tetrone](/img/structure/B14659952.png)
![3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14659953.png)



![N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine](/img/structure/B14659969.png)





